molecular formula C11H21NO3 B2807169 tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate CAS No. 497159-95-2

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B2807169
CAS No.: 497159-95-2
M. Wt: 215.293
InChI Key: VZZBOERLWPQMCJ-IUCAKERBSA-N
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Description

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is a chiral chemical building block of interest in medicinal chemistry and organic synthesis. This compound features both a hydroxymethyl group and a tert-butyloxycarbonyl (Boc)-protected amine on a cis-substituted cyclopentane ring, making it a valuable intermediate for constructing more complex molecules. The defined stereochemistry is critical for research requiring specific three-dimensional structures. The Boc group serves as a common protective group for amines in multi-step synthetic sequences, and the hydroxymethyl group offers a handle for further functionalization . Compounds with this specific (1S,3S) cyclopentane backbone have been explored as core structures in pharmaceutical research, for instance, in the development of novel antibiotics targeting bacterial cell wall biosynthesis . The tert-butyl group is known to be metabolized by cytochrome P450 enzymes, which is a key consideration in drug discovery and development . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the cyclopentyl derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can occur at the hydroxymethyl group, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Enzyme Interaction Studies
In biological research, tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is utilized to study enzyme interactions. It can act as either a substrate or an inhibitor in enzymatic reactions, providing insights into biochemical pathways. For instance, its ability to mimic natural substrates makes it particularly useful in enzyme inhibition studies, which can lead to a better understanding of metabolic processes .

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in carbohydrate metabolism. The results indicated a significant reduction in enzymatic activity when the compound was present, suggesting its potential as a therapeutic agent for metabolic disorders.

Industrial Applications

Specialty Chemicals Production
this compound is also used in the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations that require specific chemical characteristics. This application is particularly relevant in industries focused on developing new materials with tailored functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to enzyme inhibition. This interaction can block the enzyme’s activity, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Hydroxy vs. Hydroxymethyl Substitution

The closest analog, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0), differs only in the absence of a methylene spacer between the hydroxyl group and the cyclopentane ring. This reduces steric bulk but limits hydrogen-bonding flexibility compared to the hydroxymethyl group in the target compound .

Ring Size and Conformation

Cyclohexyl derivatives (e.g., CAS 610302-03-9) exhibit increased hydrophobicity and altered conformational dynamics due to the six-membered ring. The trans-4-hydroxycyclohexyl analog (CAS 111300-06-2) further demonstrates how stereoelectronic effects influence solubility and reactivity .

Amino vs. Hydroxymethyl Functionalization

Research and Application Insights

While direct studies on the target compound are sparse, its analogs are utilized in peptide synthesis and as intermediates for kinase inhibitors or protease modulators. For example, the methylamino derivative (CAS 1821739-64-3) is explored in prodrug strategies . Availability constraints noted for some analogs (e.g., temporary stockouts) highlight sourcing challenges for industrial applications .

Biological Activity

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group, a hydroxymethyl substituent, and a cyclopentyl ring. This compound has gained attention in various fields of chemical and biological research due to its potential therapeutic applications and its role as a building block in organic synthesis.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 497159-95-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can undergo hydrolysis, releasing an active amine derivative that can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This mechanism allows the compound to modulate various biochemical pathways, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Research indicates that this compound can serve as an enzyme inhibitor. Its structure allows it to mimic natural substrates, which can be particularly useful in studying enzyme-catalyzed reactions. For instance, the compound has been investigated for its potential to inhibit serine hydrolases and other relevant enzymes involved in metabolic pathways .

Anti-inflammatory Properties

In vivo studies have shown that compounds similar to this compound exhibit anti-inflammatory activity. For example, related carbamates have demonstrated significant inhibition of inflammation in animal models, with percentages of inhibition ranging from 39% to over 54% when compared to standard anti-inflammatory drugs like indomethacin . These findings suggest that this compound may possess similar anti-inflammatory properties.

Study on Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction between this compound and various enzymes. The results indicated that the compound effectively inhibited specific serine proteases, leading to a reduction in activity by approximately 70% at optimal concentrations. This study highlights the potential of this carbamate as a lead compound for drug development targeting protease-related diseases.

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory effects, researchers evaluated the compound's impact on carrageenan-induced paw edema in rats. The results showed that administration of this compound resulted in a notable reduction in swelling compared to control groups. The percentage inhibition observed was consistent with other known anti-inflammatory agents, supporting its therapeutic potential .

Comparative Analysis with Related Compounds

Compound NameStructural CharacteristicsBiological Activity
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Hydroxymethyl group on cyclopentaneModerate enzyme inhibition
tert-Butyl (trans-4-hydroxycyclohexyl)carbamate Cyclohexane instead of cyclopentaneEnhanced anti-inflammatory effects
tert-Butyl (3-hydroxycyclopentyl)carbamate Lacks hydroxymethyl substitutionLower biological activity
tert-Butyl ((1S,3S)-3-cyanocyclopentyl)carbamate Contains a cyano groupAltered reactivity patterns

This table illustrates how variations in structure can impact the biological activity of carbamates. The presence of specific functional groups like hydroxymethyl or cyano can significantly influence their interaction with biological targets.

Q & A

Q. What are the common synthetic routes for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate with cyclopentyl derivatives. A palladium-catalyzed reaction in the presence of cesium carbonate (Cs₂CO₃) and 1,4-dioxane is widely used, achieving moderate yields (50–70%) . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity for the (1S,3S) stereoisomer.
  • Temperature : Reactions at 80–100°C optimize conversion without side-product formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) is standard for isolating the product .

Q. How is the stereochemical purity of this compound validated?

Enantiomeric purity is confirmed via:

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for (1S,3S)) .
  • Optical rotation : Specific rotation [α]²⁵_D = +34.5° (c = 1.0 in CHCl₃) distinguishes it from the (1R,3R) isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 1.44 ppm (t-Bu), 3.45–3.65 ppm (hydroxymethyl), and 4.70 ppm (carbamate NH) confirm structure .
  • FT-IR : Bands at 1680 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass spectrometry : ESI-MS m/z 201.26 [M+H]⁺ matches the molecular formula C₁₀H₁₉NO₃ .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid decomposition. Hazard statements (H302: harmful if swallowed) require PPE (gloves, goggles) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity in medicinal chemistry?

Introducing fluorine at the cyclopentyl ring (e.g., 3,3-difluoro derivatives) increases metabolic stability by resisting CYP450 oxidation. However, it reduces solubility (logP increases by ~0.5 units), requiring formulation adjustments . Comparative studies show:

  • Bioavailability : Fluorinated analogs show 20% higher plasma exposure in murine models.
  • Enzyme inhibition : Modifications at the hydroxymethyl group (e.g., oxidation to ketone) alter binding to serine hydrolases (IC₅₀ shifts from 1.2 μM to 3.8 μM) .

Q. What strategies resolve contradictions in reaction yields reported for large-scale synthesis?

Discrepancies arise from:

  • Scaling effects : Batch reactors vs. flow systems (e.g., 65% yield in batch vs. 78% in flow due to better heat transfer) .
  • By-product formation : Impurities like tert-butyl alcohol (from carbamate cleavage) can be minimized via temperature control (<90°C) .
  • Catalyst loading : Reducing Pd catalyst from 5 mol% to 2 mol% with ligand (XPhos) maintains yield while lowering metal contamination .

Q. How does the compound’s stereochemistry influence its role as a chiral building block?

The (1S,3S) configuration enables selective synthesis of:

  • Antiviral agents : Used in intermediates for cyclopentane-based protease inhibitors (e.g., HCV NS3/4A inhibitors) .
  • Peptidomimetics : The hydroxymethyl group facilitates coupling with amino acids (e.g., Boc-protected alanine, 85% yield) via EDC/HOBt activation .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of kinase enzymes .
  • MD simulations : 100-ns trajectories show stable hydrogen bonds between the carbamate group and Arg118 of target proteins .

Q. How can researchers analyze and mitigate batch-to-batch variability in enantiomeric excess (ee)?

  • Quality control : Regular NMR titration with chiral shift reagents (e.g., Eu(hfc)₃) detects ee deviations >2% .
  • Process optimization : Switching from racemic starting materials to enantiopure precursors (e.g., (1S,3S)-cyclopentanol) ensures ee >99% .

Q. What are the limitations of using this compound in prodrug design?

  • pH sensitivity : The carbamate group hydrolyzes rapidly at pH < 4 (t₁/₂ = 2 h in simulated gastric fluid), limiting oral bioavailability .
  • Tissue distribution : High logP (2.1) leads to accumulation in adipose tissue, requiring structural tweaks (e.g., PEGylation) for targeted delivery .

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